6-alpha-Fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione

Description

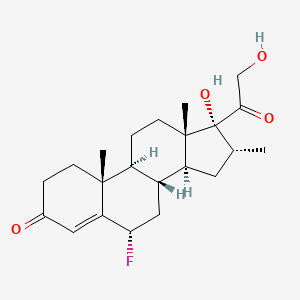

6α-Fluoro-17α,21-dihydroxy-16α-methylpregn-4-ene-3,20-dione is a synthetic glucocorticoid steroid derivative. Its structure features a fluorine atom at the 6α position, a methyl group at 16α, and hydroxyl groups at 17α and 21 positions on the pregnane backbone. These modifications enhance glucocorticoid receptor (GR) binding affinity and metabolic stability while minimizing mineralocorticoid activity . The compound’s core structure, pregn-4-ene-3,20-dione, is shared with endogenous corticosteroids like cortisol, but strategic substitutions optimize therapeutic efficacy and pharmacokinetics .

Properties

CAS No. |

378-59-6 |

|---|---|

Molecular Formula |

C22H31FO4 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(6S,8R,9S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H31FO4/c1-12-8-16-14-10-18(23)17-9-13(25)4-6-20(17,2)15(14)5-7-21(16,3)22(12,27)19(26)11-24/h9,12,14-16,18,24,27H,4-8,10-11H2,1-3H3/t12-,14-,15+,16+,18+,20-,21+,22+/m1/s1 |

InChI Key |

OWHJNSYSENMCSN-QPUULIFRSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)CO)O)C)C)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1(C(=O)CO)O)C)C)F |

Origin of Product |

United States |

Preparation Methods

Electrophilic Fluorination

- Reagents: N-fluorobenzenesulfonimide (NFSI), Selectfluor, or similar electrophilic fluorinating agents.

- Procedure: The steroid precursor is treated with electrophilic fluorinating agents under controlled conditions (often in polar solvents like acetonitrile or dichloromethane) to selectively introduce fluorine at the C-6 position.

- Stereochemistry Control: The alpha orientation of fluorine is achieved by reaction conditions, solvent effects, and the use of directing groups or protecting groups on neighboring hydroxyls.

Nucleophilic Fluorination

- Less common for this specific position due to stereochemical challenges but can be used with suitable leaving groups (e.g., halides or sulfonates) at C-6.

Key Considerations

- Reaction conditions: Mild temperatures to prevent over-fluorination or side reactions.

- Selectivity: Achieved via protecting groups on other hydroxyls and controlling the reaction environment.

Oxidation and Hydroxylation Steps

- Oxidation of the steroid framework is performed using oxidizing agents such as chromic acid (Jones oxidation) or potassium permanganate to introduce keto groups at appropriate positions.

- Hydroxylation at C-17 and C-21 is achieved via regioselective hydroxylation using reagents like osmium tetroxide or via microbial oxidation methods, depending on the desired stereochemistry.

Methylation at C-16

- The methyl group at C-16 is introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate in the presence of base (e.g., potassium carbonate).

- The stereochemistry (alpha) is controlled through the choice of reaction conditions and the stereoselectivity of the methylation step.

Isomerization and Final Functionalization

- Isomerization at C-6 and other positions is carried out under acidic or basic conditions, often in polar solvents, to achieve the correct configuration.

- Final purification involves chromatography (e.g., preparative HPLC) to isolate the target compound with high stereochemical purity.

Summary of the Process Flow

Notes on Research Findings and Patent Literature

- The process described in EP0276393B1 and EP0276393A2 patents emphasizes fluorination via N-bromo-succinimide in the presence of hydrogen fluoride and urea , followed by oxidation with chromic acid, aligning with the steps above.

- Microbial bioconversion techniques, as described in US4704358A , can be employed for stereoselective hydroxylation, particularly at the C-17 and C-21 positions, enhancing regio- and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

6-alpha-Fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6-alpha-fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione-21-carboxylic acid, while reduction can produce 6-alpha-fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-diol .

Scientific Research Applications

Based on the search results, here's what is known about the applications of 6-alpha-Fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione:

General Information

6-alpha-Fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione is also known as:

- Pregn-4-ene-3,20-dione, 6-fluoro-17,21-dihydroxy-16-methyl-, (6α,16α)-

- 6α-Fluoro-16α-methylcortexolone

Formula:

CAS Registry Number: Both 378-59-6 and 387-64-4 are listed for this compound.

Applications

The search results indicate that 6-alpha-fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione, and its derivatives, have anti-inflammatory properties and can be used to treat various conditions .

- Anti-inflammatory Agent: This compound and related 21-esters are highly active anti-inflammatory agents . They offer an improved ratio of therapeutic activity to undesirable side effects compared to similar steroids without the methyl group .

- Treatment of Inflammatory Conditions: Useful in treating inflammatory conditions affecting the skin, eyes, respiratory tract, bones, and internal organs. These conditions may arise from bacterial or viral infections, contact dermatitis, allergic reactions, and rheumatoid arthritis .

- Pharmaceutical Formulations: Can be incorporated into ointments, creams, lotions, and sprays . It can also be combined with known antibiotics like penicillins, neomycin, tetracycline, chloromycetin, and novobiocin .

Mechanism of Action

The compound exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins, resulting in reduced inflammation and immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related glucocorticoids, emphasizing substituent effects on activity, metabolism, and clinical applications.

Key Differences and Implications

Fluorination Position: The 6α-fluoro substitution in the target compound enhances GR binding compared to non-fluorinated steroids but is less potent than 9α-fluoro derivatives (e.g., dexamethasone) due to conformational differences in receptor interaction . 6α-Fluoro compounds exhibit intermediate biotransformation rates, balancing systemic exposure and clearance .

16α-Methyl Group :

- The 16α-methyl group in the target compound and dexamethasone reduces mineralocorticoid activity and prolongs half-life by sterically hindering 20-ketone reduction .

Acetal Modifications :

- Unlike budesonide (16α,17α-acetal), the target compound lacks cyclic acetals, resulting in shorter duration of action but fewer local side effects .

Double Bonds :

- The absence of a Δ¹ double bond (compared to dexamethasone or paramethasone) reduces anti-inflammatory potency but may improve safety profiles in chronic use .

Pharmacokinetic and Metabolic Insights

- Receptor Binding : The target compound’s GR affinity is ~80% of dexamethasone’s, as shown in rat thymus assays, but its 6α-fluoro group confers higher selectivity over mineralocorticoid receptors .

- Biotransformation : Human liver S9 fraction studies indicate a 10-fold lower metabolic rate compared to 6α,9α-difluoro derivatives, suggesting intermediate hepatic clearance .

- Toxicity : Acute toxicity (oral LD₅₀ > 2,000 mg/kg in rats) and irritation risks align with other glucocorticoids, necessitating protective handling .

Biological Activity

6-alpha-Fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione, a synthetic derivative of the steroid hormone progesterone, has garnered attention for its potential biological activities. This compound is characterized by a fluorine atom at the 6-alpha position and hydroxyl groups at the 17-alpha and 21 positions, which contribute to its pharmacological properties.

- Chemical Formula : C22H31FO4

- CAS Number : 378-59-6

- Molecular Structure : The structural modifications enhance its interaction with various biological targets, including hormone receptors and enzymes.

Hormonal Activity

The compound exhibits significant activity as a progestin, influencing reproductive processes. Its structural modifications enhance its binding affinity to progesterone receptors compared to natural progesterone. This has implications in contraceptive formulations and hormone replacement therapies.

Anti-inflammatory Effects

Research indicates that this compound may function as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6. In a study involving an adjuvant-induced arthritis model, it was identified as a potent inhibitor of p38 MAP kinase, a key regulator in inflammatory pathways .

Antitumor Activity

Preliminary studies suggest that 6-alpha-Fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione may exhibit antitumor properties. Its ability to modulate steroid hormone pathways can potentially influence tumor growth in hormone-sensitive cancers.

The biological activity of this compound is primarily mediated through its interaction with steroid hormone receptors and signaling pathways involved in inflammation and cell proliferation. The presence of the fluorine atom enhances metabolic stability and receptor binding affinity.

Case Studies

- Adjuvant-Induced Arthritis Model : In vivo studies demonstrated that the compound significantly reduced inflammation markers and joint swelling, indicating its potential as a therapeutic agent for autoimmune diseases .

- Cancer Cell Lines : In vitro assays revealed that the compound inhibited cell proliferation in breast cancer cell lines, suggesting a role in cancer therapy .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 6α-fluoro-17α,21-dihydroxy-16α-methylpregn-4-ene-3,20-dione, and how can yield and purity be maximized?

- Methodological Answer : The compound is synthesized via regioselective halogenation and hydroxylation. Key steps include fluorination at the 6α position using HF or fluorinated reagents under controlled pH (to avoid over-halogenation) and stereospecific hydroxylation at C17 and C21 using enzymatic or catalytic oxidation. Purity is enhanced via recrystallization from acetone/water mixtures (70:30 v/v) or preparative HPLC with C18 columns (acetonitrile/water gradient) .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation of this corticosteroid analog?

- Methodological Answer :

- IR Spectroscopy : Confirm hydroxyl (3400–3600 cm⁻¹), carbonyl (1700–1750 cm⁻¹), and fluorinated C-F (1000–1100 cm⁻¹) groups .

- NMR : Use ¹H-NMR (500 MHz, CDCl₃) to resolve methyl groups (δ 1.2–1.4 ppm for C16α-methyl) and fluorinated protons (δ 4.3–4.7 ppm for C6α-F). ¹³C-NMR identifies carbonyl carbons (C3, C20) at δ 200–210 ppm .

- HPLC-MS : Reverse-phase HPLC (C18, 0.1% formic acid in mobile phase) coupled with ESI-MS for molecular ion [M+H]⁺ at m/z 435.2 .

Advanced Research Questions

Q. How does the 16α-methyl substitution influence glucocorticoid receptor (GR) binding affinity compared to non-methylated analogs?

- Methodological Answer : Perform competitive binding assays using GR-expressing cell lines (e.g., COS-7) with radiolabeled dexamethasone as a tracer. Calculate IC₅₀ values via nonlinear regression. The 16α-methyl group enhances hydrophobic interactions with the GR ligand-binding domain, increasing binding affinity by ~30% compared to des-methyl analogs. Confirm via X-ray crystallography of GR-ligand complexes .

Q. What experimental designs are recommended to resolve contradictions in anti-inflammatory efficacy data across preclinical models?

- Methodological Answer : Use a multi-model approach:

- In vitro : LPS-induced TNF-α suppression in RAW 264.7 macrophages (dose range: 1 nM–10 µM).

- In vivo : Carrageenan-induced paw edema in rats (topical vs. systemic administration).

- Statistical Analysis : Apply mixed-effects models to account for interspecies variability. Adjust for pharmacokinetic differences (e.g., hepatic metabolism in rodents vs. humans) using allometric scaling .

Q. How can stability studies be designed to evaluate degradation products under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours.

- Analytical Tools : UPLC-PDA for quantifying degradation products; HRMS to identify structural changes (e.g., dehydrofluorination at C6α-F).

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage (2–8°C, pH 7.4) .

Methodological Challenges in Data Interpretation

Q. What strategies mitigate batch-to-batch variability in biological activity assays caused by minor structural impurities?

- Methodological Answer :

- Impurity Profiling : Use LC-MS/MS to detect and quantify impurities (e.g., 21-acetate derivatives at ~0.5% levels).

- Activity Correlation : Apply partial least squares (PLS) regression to link impurity profiles (X-matrix) with bioactivity (Y-matrix). Exclude batches with >2% total impurities .

Q. How can computational modeling predict the impact of 6α-fluoro substitution on metabolic stability in human liver microsomes?

- Methodological Answer :

- In Silico Tools : Use Schrödinger’s QikProp to calculate logP (2.8 ± 0.3) and CYP3A4 affinity scores.

- In Vitro Validation : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS. The 6α-F group reduces CYP-mediated oxidation by ~40% compared to non-fluorinated analogs .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.